![molecular formula C20H20N2O5S B2927165 1-[1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 1903781-62-3](/img/structure/B2927165.png)
1-[1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azetidin-3-yl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-({4’-Methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)azetidin-3-yl]pyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a biphenyl moiety, a sulfonyl group, and an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-({4’-Methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting from commercially available precursors. One common route involves the Suzuki-Miyaura coupling reaction to form the biphenyl structure . This is followed by the introduction of the sulfonyl group through sulfonation reactions. The azetidine ring is then formed via cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Suzuki-Miyaura coupling and automated systems for the subsequent steps.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-({4’-Methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)azetidin-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated biphenyl derivative, while reduction of the sulfonyl group would produce a sulfide.
Aplicaciones Científicas De Investigación
1-[1-({4’-Methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)azetidin-3-yl]pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfonyl groups.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[1-({4’-Methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The biphenyl moiety may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-[1-({4’-Methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)azetidin-3-yl]pyrrolidine-2,5-dione is unique due to the presence of the azetidine ring and the combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Propiedades
IUPAC Name |
1-[1-[4-(4-methoxyphenyl)phenyl]sulfonylazetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-27-17-6-2-14(3-7-17)15-4-8-18(9-5-15)28(25,26)21-12-16(13-21)22-19(23)10-11-20(22)24/h2-9,16H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPKGJWNZIKBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
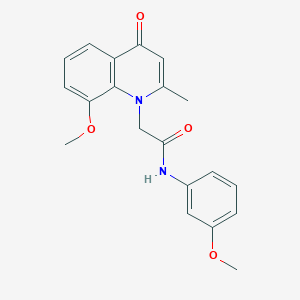

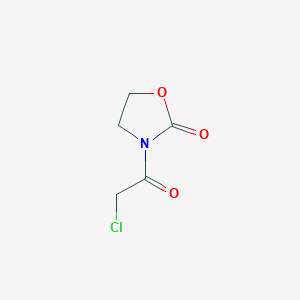
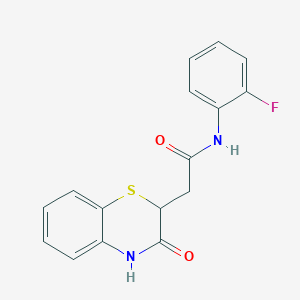
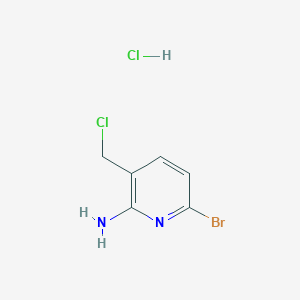

![8-(3-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927094.png)

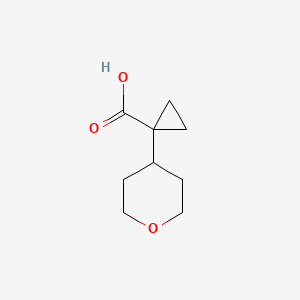

![3-({4-[(Furan-2-yl)methyl]piperazin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B2927100.png)
![(2E)-3-{3-[(4-CHLOROPHENYL)METHOXY]PHENYL}-2-CYANO-N-(4-FLUOROPHENYL)PROP-2-ENAMIDE](/img/structure/B2927103.png)
![2-oxo-2H,3H-[1,3]oxazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B2927104.png)

